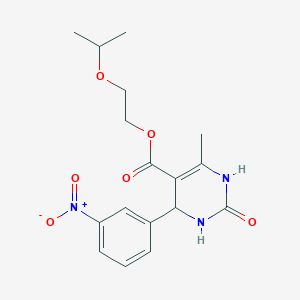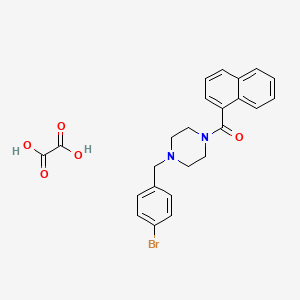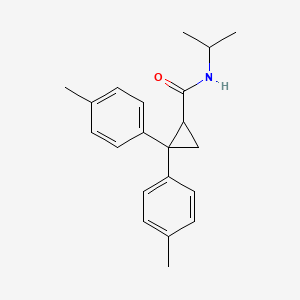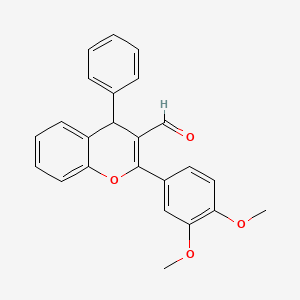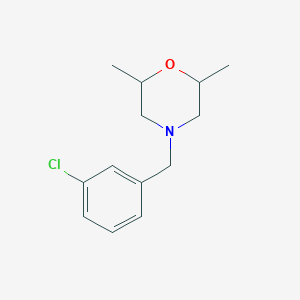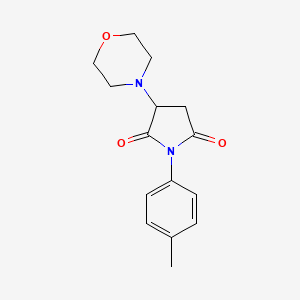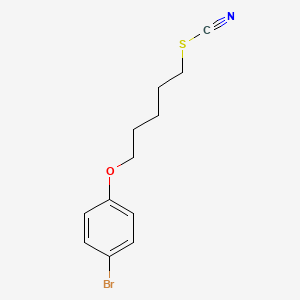
5-(4-bromophenoxy)pentyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenoxy)pentyl thiocyanate, also known as BPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPT is a thiocyanate derivative of arachidonic acid, which is an important fatty acid in the human body.
Aplicaciones Científicas De Investigación
5-(4-bromophenoxy)pentyl thiocyanate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 5-(4-bromophenoxy)pentyl thiocyanate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
5-(4-bromophenoxy)pentyl thiocyanate exerts its effects by inhibiting the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate also induces apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the process of programmed cell death.
Biochemical and Physiological Effects:
5-(4-bromophenoxy)pentyl thiocyanate has been found to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce pain in animal models of pain. 5-(4-bromophenoxy)pentyl thiocyanate has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromophenoxy)pentyl thiocyanate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(4-bromophenoxy)pentyl thiocyanate has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, 5-(4-bromophenoxy)pentyl thiocyanate has some limitations for lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not yet fully understood. Further research is needed to determine the optimal concentration and duration of treatment with 5-(4-bromophenoxy)pentyl thiocyanate.
Direcciones Futuras
There are several future directions for research on 5-(4-bromophenoxy)pentyl thiocyanate. One direction is to investigate the effects of 5-(4-bromophenoxy)pentyl thiocyanate on human cells and tissues. Another direction is to study the potential use of 5-(4-bromophenoxy)pentyl thiocyanate as a therapeutic agent for inflammatory diseases and cancer. Further research is also needed to determine the optimal formulation and delivery method for 5-(4-bromophenoxy)pentyl thiocyanate in humans. Overall, 5-(4-bromophenoxy)pentyl thiocyanate has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(4-bromophenoxy)pentyl thiocyanate involves the reaction between 4-bromophenol and 5-bromopentyl isothiocyanate in the presence of a base. The reaction results in the formation of 5-(4-bromophenoxy)pentyl thiocyanate as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
Propiedades
IUPAC Name |
5-(4-bromophenoxy)pentyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMQXMXTWRMJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCSC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

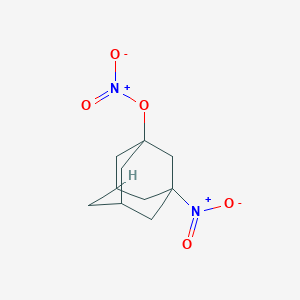
![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5172853.png)
![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)
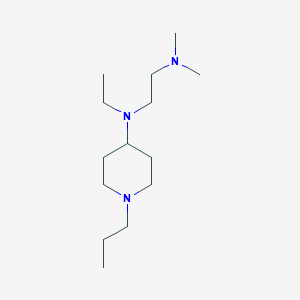
![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)
